molecular formula C40H77ClN14O11 B12290840 Colistin nonapeptide hydrochloride CAS No. 52396-32-4

Colistin nonapeptide hydrochloride

Cat. No.: B12290840
CAS No.: 52396-32-4
M. Wt: 965.6 g/mol
InChI Key: IDTSHEDVGPKYSP-UHFFFAOYSA-N
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Description

Colistin nonapeptide hydrochloride is a derivative of colistin, a polymyxin antibiotic. It is known for its ability to enhance the effectiveness of other antibiotics against Gram-negative bacteria. Unlike colistin, this compound lacks the terminal amino acyl residue, which reduces its cytotoxicity while retaining its ability to disrupt bacterial cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colistin nonapeptide hydrochloride can be synthesized through the acylation of colistin nonapeptide with various acid chlorides. The reaction is typically carried out under controlled pH conditions (around pH 5.0) to ensure selective acylation at the α-amino group . The process involves dissolving colistin nonapeptide in an acetate buffer and reacting it with the desired acid chloride in the presence of acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt, which is a hygroscopic white amorphous powder .

Chemical Reactions Analysis

Types of Reactions: Colistin nonapeptide hydrochloride undergoes various chemical reactions, including acylation, hydrolysis, and substitution. The acylation reaction is particularly significant as it modifies the antimicrobial properties of the compound .

Common Reagents and Conditions:

    Acylation: Acid chlorides are commonly used for acylation reactions.

    Hydrolysis: Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.

    Substitution: Substitution reactions can be performed using various nucleophiles to introduce different functional groups.

Major Products: The major products formed from these reactions include various acylated derivatives of colistin nonapeptide, each exhibiting unique antimicrobial properties .

Biological Activity

Colistin nonapeptide hydrochloride (CNP) is a derivative of the polymyxin antibiotic colistin, known for its significant role in treating multidrug-resistant Gram-negative bacterial infections. This article provides an in-depth analysis of the biological activities of CNP, focusing on its mechanisms of action, binding properties, and potential therapeutic applications.

Overview of this compound

Colistin nonapeptide is a proteolytic derivative of colistin, specifically designed to reduce toxicity while retaining antibacterial efficacy. Its structure consists of a nine-amino-acid sequence that contributes to its interaction with bacterial membranes and lipopolysaccharides (LPS) .

The primary mechanisms through which CNP exerts its biological activity include:

  • Binding to Lipopolysaccharides (LPS) : CNP has a high affinity for LPS, a major component of the outer membrane of Gram-negative bacteria. This binding neutralizes the toxic effects of LPS and enhances the permeability of the bacterial membrane to other antibiotics .
  • Disruption of Membrane Integrity : Similar to colistin, CNP disrupts the outer and inner membranes of bacteria. The amphiphilic nature of CNP allows it to insert into lipid bilayers, leading to membrane destabilization and cell lysis .
  • Sensitization to Other Antibiotics : CNP can sensitize Gram-negative bacteria to hydrophobic antibiotics that typically cannot penetrate the outer membrane. This property is particularly beneficial in treating infections caused by resistant strains .

Anti-Endotoxin Activity

CNP exhibits potent anti-endotoxin activity by binding to LPS, which helps mitigate the inflammatory responses associated with Gram-negative infections. Studies have shown that CNP can significantly inhibit LPS-induced activation of immune cells, such as lymphocytes, thus reducing cytokine release (e.g., TNF-α) that can lead to septic shock .

Binding Affinity and Neutralization Studies

A study demonstrated that CNP binds effectively to LPS derived from various bacterial strains. The neutralization effect was shown to be time and concentration-dependent. For instance, at a concentration of 4 µg/mL, CNP increased the concentration of E. coli O113 LPS required for 50% gelation in Limulus amoebocyte lysate assays by 130-fold .

LPS Source CNP Concentration (µg/mL) Gelation Increase (Fold)
E. coli O1134130
Serratia marcescens4Minimal

Combination Therapy Studies

Recent studies have explored the use of CNP in combination with other antimicrobial agents. For example, when combined with alginate nanoparticles and polyamines, CNP demonstrated enhanced bactericidal effects against resistant strains of E. coli. The combination resulted in a significant reduction in bacterial counts over time compared to CNP alone .

Pharmacokinetics and Safety Profile

CNP has been shown to have a favorable pharmacokinetic profile compared to colistin, with reduced nephrotoxicity while maintaining effective plasma concentrations necessary for antibacterial activity. In critically ill patients receiving colistin methanesulfonate (CMS), which is converted into active colistin in vivo, studies indicated that adequate plasma levels could be achieved without significant adverse effects .

Properties

CAS No.

52396-32-4

Molecular Formula

C40H77ClN14O11

Molecular Weight

965.6 g/mol

IUPAC Name

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H

InChI Key

IDTSHEDVGPKYSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl

Origin of Product

United States

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